molecular formula C12H13FO2 B12826605 Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate

Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate

Cat. No.: B12826605
M. Wt: 208.23 g/mol
InChI Key: QTSSAQZLIITOFS-ZYHUDNBSSA-N
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Description

Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a fluorinated styrene derivative under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group and cyclopropane ring contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

    Ethyl (1R,2S)-2-aminocyclopentanecarboxylate hydrochloride: Similar in structure but with an amino group instead of a fluoro group.

    Rel-ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate: Contains a hydroxy group, leading to different reactivity and applications.

The uniqueness of this compound lies in its fluoro group, which imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12-/m1/s1

InChI Key

QTSSAQZLIITOFS-ZYHUDNBSSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@]1(C2=CC=CC=C2)F

Canonical SMILES

CCOC(=O)C1CC1(C2=CC=CC=C2)F

Origin of Product

United States

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